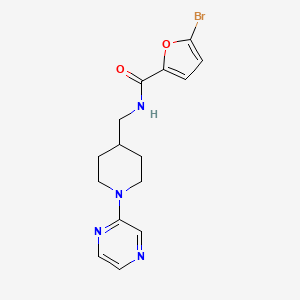![molecular formula C15H10Cl2N2O2S2 B2482594 2,5-ジクロロチオフェン-3-カルボン酸 1-(ベンゾ[d]チアゾール-2-イル)アゼチジン-3-イル CAS No. 1396760-10-3](/img/structure/B2482594.png)
2,5-ジクロロチオフェン-3-カルボン酸 1-(ベンゾ[d]チアゾール-2-イル)アゼチジン-3-イル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate is a complex organic compound that combines the structural features of benzo[d]thiazole, azetidine, and thiophene
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Materials Science: Its structural components suggest potential use in the development of organic semiconductors or other advanced materials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
作用機序
Target of Action
Benzothiazoles and azetidines, the core structures in this compound, are known to interact with various biological targets. Benzothiazoles have been found to have anti-tubercular activity , suggesting they might target enzymes or proteins essential for the survival of Mycobacterium tuberculosis. Azetidines, on the other hand, are known to have a wide range of biological activities, suggesting they might interact with multiple targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole moiety, which can be synthesized through the cyclization of 2-aminothiophenol with α-haloketones. The azetidine ring can be introduced via a nucleophilic substitution reaction involving an appropriate azetidine precursor. Finally, the thiophene carboxylate group is attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions of the thiophene ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups at the chlorinated positions of the thiophene ring.
類似化合物との比較
Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: Shares the benzo[d]thiazole and azetidine moieties but lacks the thiophene carboxylate group.
2,5-Dichlorothiophene-3-carboxylic acid: Contains the thiophene carboxylate group but lacks the benzo[d]thiazole and azetidine moieties.
Benzo[d]thiazole-2-thiol: Contains the benzo[d]thiazole moiety but lacks the azetidine and thiophene carboxylate groups.
Uniqueness
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate is unique due to its combination of structural features from benzo[d]thiazole, azetidine, and thiophene. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2,5-dichlorothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S2/c16-12-5-9(13(17)23-12)14(20)21-8-6-19(7-8)15-18-10-3-1-2-4-11(10)22-15/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGHTSVJZULAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=C(SC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol](/img/structure/B2482511.png)
![4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2482512.png)

![N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2482519.png)
![6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2482520.png)


![4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1h-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B2482523.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea](/img/structure/B2482524.png)

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2482528.png)

![2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid](/img/structure/B2482533.png)

